molecular formula C10H9ClN2O2 B3305551 2-chloro-7-methoxy-8-methylquinazolin-4(3H)-one CAS No. 923275-17-6

2-chloro-7-methoxy-8-methylquinazolin-4(3H)-one

Cat. No.: B3305551
CAS No.: 923275-17-6
M. Wt: 224.64 g/mol
InChI Key: ITVRAEZTYQSUIS-UHFFFAOYSA-N
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Description

2-Chloro-7-methoxy-8-methylquinazolin-4(3H)-one (CAS 923275-17-6) is a high-purity chemical building block for life sciences research. This compound features a quinazolinone core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . With a molecular formula of C 10 H 9 ClN 2 O 2 and a molecular weight of 224.64 g/mol , it serves as a versatile intermediate in organic synthesis, particularly for constructing novel compounds for pharmacological screening. The 2-chloro and 8-methyl substituents on the quinazolinone ring make it a valuable precursor for nucleophilic substitution reactions, enabling the development of targeted molecules. Quinazolinone derivatives are extensively investigated as potent inhibitors of key protein kinases, such as EGFR, HER2, and VEGFR2, which are critical targets in oncology for disrupting cancer cell proliferation and survival pathways . Research has demonstrated that structurally related quinazolin-4(3H)-one derivatives exhibit significant cytotoxicity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), showing activity superior to some established therapeutic controls . Beyond oncology, the quinazolinone pharmacophore is also explored for potential applications in developing antimicrobial and anti-inflammatory agents . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this compound using appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7-methoxy-8-methyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-5-7(15-2)4-3-6-8(5)12-10(11)13-9(6)14/h3-4H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVRAEZTYQSUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(NC2=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Chloro 7 Methoxy 8 Methylquinazolin 4 3h One

Classical and Contemporary Approaches to Quinazolinone Synthesis

The construction of the quinazolin-4(3H)-one core has been a subject of extensive research, leading to the development of numerous synthetic protocols. These methods can be broadly categorized into classical and contemporary approaches, often distinguished by reaction conditions, efficiency, and environmental impact.

Anthranilic acid and its derivatives are the most common precursors for the synthesis of quinazolin-4(3H)-ones. nih.govacgpubs.org Classical methods often involve high temperatures and long reaction times. frontiersin.org

One of the earliest and most fundamental methods is the Niementowski reaction, which involves heating anthranilic acid with an excess of formamide (B127407) to yield quinazolin-4(3H)-one. acgpubs.orggeneris-publishing.com Variations of this reaction use other amides to introduce substituents at the 2-position. tandfonline.com

A widely employed and versatile strategy involves a two-step process starting from anthranilic acid. First, the anthranilic acid is acylated, for instance with acetic anhydride (B1165640), to form an N-acyl anthranilic acid intermediate. ijpsr.comorientjchem.org This intermediate then undergoes dehydrative cyclization to form a benzoxazinone (B8607429). nih.govtandfonline.com The subsequent reaction of this benzoxazinone intermediate with an amine leads to the formation of the desired 3-substituted quinazolinone. tandfonline.comorientjchem.orgresearchgate.net The choice of solvent can significantly impact reaction yields, with polar aprotic solvents like DMF often providing cleaner reactions and higher yields compared to alcohols like ethanol. nih.gov

Contemporary advancements have focused on improving the efficiency and environmental footprint of these classical methods. Green chemistry approaches, such as the use of microwave irradiation, have been shown to accelerate reaction rates, improve yields, and often allow for solvent-free conditions. frontiersin.orgtandfonline.comijarsct.co.in

Table 1: Comparison of Synthetic Approaches Using Anthranilic Acid Derivatives

Method Key Reagents Typical Conditions Notes
Niementowski Reaction Anthranilic acid, Formamide Heating at high temperatures (e.g., 120-140°C) acgpubs.orggeneris-publishing.com Classical method; can result in low yields depending on conditions. generis-publishing.com

| Benzoxazinone Intermediate | 1. Anthranilic acid, Acetic anhydride 2. Amine | 1. Acylation 2. Condensation/Cyclization nih.govtandfonline.com | Versatile two-step process for 2,3-disubstituted quinazolinones. orientjchem.org | | Microwave-Assisted Synthesis | Anthranilic acid, Amine, Orthoesters | Microwave irradiation (e.g., 60W, 150°C) frontiersin.org | Reduces reaction times significantly and often improves yields. frontiersin.org | | Green Chemistry Approach | Anthranilic acid, Trimethyl orthoformate, Amine | Use of deep eutectic solvents (DESs) and microwaves. tandfonline.com | Aims to reduce the use of volatile organic solvents. tandfonline.com |

An alternative to anthranilic acid, 2-aminobenzonitrile (B23959) serves as a valuable precursor for quinazolinone synthesis, offering different pathways for constructing the heterocyclic ring. acgpubs.org These methods are particularly useful for accessing quinazolinones with diverse substitution patterns.

One modern approach involves the reaction of 2-aminobenzonitriles with Grignard reagents to form an intermediate ortho-aminoketimine. nih.govmdpi.com This intermediate can then be cyclized with other reagents, such as isothiocyanates, in the presence of a base to yield N,4-disubstituted quinazolines. nih.gov

Ruthenium(II)-catalyzed tandem reactions have been developed to transform 2-aminobenzonitriles directly into quinazolinones using an alcohol-water system. This sustainable protocol accommodates a variety of alcohols, including methanol, to generate the corresponding quinazolinone derivatives in good to excellent yields. rsc.org Furthermore, trimethylsilyl (B98337) polyphosphate (PPSE) has been used to promote the reaction of 2-aminobenzonitrile with secondary amides, providing N³-substituted quinazolin-4(3H)-imines, which are closely related to the target structures. organic-chemistry.org

Table 2: Synthetic Methods Starting from 2-Aminobenzonitrile

Method Key Reagents Product Type Key Features
Grignard Reagent Addition Aryl magnesium bromide, Isothiocyanate, NaOH N,4-substituted quinazolines Step-economic, uses inexpensive precursors. nih.gov
Ru(II)-Catalyzed Tandem Reaction Aliphatic alcohols, Water Quinazolinones Sustainable protocol, good to excellent yields. rsc.org
Acid-Mediated Annulation N-benzyl cyanamides, Hydrochloric acid 2-Amino-4-iminoquinazolines Utilizes a [4+2] annulation reaction. mdpi.com
PPSE-Promoted Reaction Secondary amides, Trimethylsilyl polyphosphate (PPSE) N³-substituted quinazolin-4(3H)-imines Operationally simple with wide functional group tolerance. organic-chemistry.org

Targeted Synthesis of 2-Chloro-7-methoxy-8-methylquinazolin-4(3H)-one

The synthesis of a specifically substituted compound like this compound requires careful strategic planning, particularly concerning the introduction of substituents at the desired positions. The substituents on the benzene (B151609) ring (7-methoxy and 8-methyl) are typically incorporated into the starting material before the formation of the heterocyclic ring.

Introducing a chlorine atom at the 2-position of the quinazolin-4(3H)-one ring is a key transformation. A common strategy in heterocyclic chemistry to achieve this involves the conversion of a carbonyl group at the target position into a chloro group.

A plausible synthetic route would start with a precursor that can be converted to the 2-chloro derivative. For instance, a 7-methoxy-8-methylquinazoline-2,4(1H,3H)-dione could be synthesized from the appropriately substituted anthranilic acid derivative (e.g., 2-amino-4-methoxy-3-methylbenzoic acid) and urea. generis-publishing.com This dione (B5365651) could then be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. google.com This reaction typically converts the 2- and 4-oxo groups into chloro substituents, yielding a 2,4-dichloro-7-methoxy-8-methylquinazoline.

Subsequent regioselective hydrolysis or substitution at the 4-position is necessary to obtain the final product. The chlorine atom at the C4 position of a 2,4-dichloroquinazoline (B46505) is known to be significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. mdpi.com This differential reactivity allows for selective replacement of the C4-chloro group. A carefully controlled hydrolysis (reaction with water) could selectively replace the C4-chloro group with a hydroxyl group, which would then tautomerize to the more stable 4(3H)-one form, yielding the desired this compound.

The precise placement of the methoxy (B1213986) and methyl groups at the C7 and C8 positions, respectively, is determined by the choice of the starting material. The synthesis would commence with a benzene-based precursor that already contains these substituents in the correct arrangement relative to the amino and carboxyl/nitrile functional groups required for cyclization.

For the routes starting from anthranilic acid, the required precursor would be 2-amino-4-methoxy-3-methylbenzoic acid . Similarly, for syntheses beginning with a benzonitrile (B105546) derivative, the starting material would be 2-amino-4-methoxy-3-methylbenzonitrile . The presence of these methoxy and methyl groups on the anthranilic acid precursor has been shown not to interfere with the cyclization reactions that form the quinazolinone ring. researchgate.net A study on the structure-activity relationship of substituted quinazolines noted that substitution at the 7-position was generally well-tolerated during synthesis. nih.gov

Advanced Synthetic Techniques for Quinazolinone Derivatization

Once the core quinazolinone structure is formed, various advanced synthetic techniques can be employed for further functionalization or derivatization. These methods allow for the introduction of a wide range of chemical moieties, enabling the creation of diverse chemical libraries.

Palladium-catalyzed cross-coupling reactions are powerful tools for derivatization. For example, the direct arylation of the quinazolin-4-one core at the 2-position can be achieved using aryl iodides under copper-assisted palladium catalysis, typically with microwave heating. organic-chemistry.org

Transition-metal-free methods have also been developed. An intramolecular oxidative nitrogenation/oxygenation of C(sp³)-H bonds in N-aryl benzylic amines provides an expedient route to quinazolin-4(3H)-ones. organic-chemistry.org Furthermore, 2-chloromethyl-4(3H)-quinazolinones serve as versatile building blocks that can be converted into other derivatives, such as 2-hydroxymethyl-4(3H)-quinazolinones or used in substitution reactions to attach various nucleophiles. nih.gov

Organocatalysis represents another modern approach. Acetic acid can catalyze a three-component reaction of isatoic anhydride, aryl amines, and cyclic ketones to produce spiro-fused quinazolinones in high yields. frontiersin.org These advanced techniques provide efficient and often highly selective pathways to novel quinazolinone derivatives that may be difficult to access through classical methods.

Table 3: Examples of Advanced Derivatization Techniques

Technique Reaction Type Reagents/Catalysts Position Functionalized
Direct Arylation Palladium-catalyzed C-H activation Pd catalyst, Cu assistance, Aryl iodide C2-position
Spirocyclization Organocatalytic three-component reaction Acetic acid, Isatoic anhydride, Amine, Ketone C2-position (spiro-fused) frontiersin.org
Building Block Utilization Nucleophilic substitution 2-Chloromethyl-4(3H)-quinazolinone, Nucleophile 2-position (via the methyl group) nih.gov
Oxidative Cyclization Iodine-promoted reaction 2-Aminobenzamides, α-Amino acids, Iodine C2-position organic-chemistry.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times. beilstein-journals.orgnih.gov The synthesis of quinazolinone derivatives is particularly amenable to this technology. researchgate.netresearchgate.net For this compound, a plausible microwave-assisted approach would involve the cyclocondensation of a substituted anthranilamide, specifically 2-amino-4-methoxy-3-methylbenzamide (B8648304), with a suitable C1 synthon that can provide the chloro-substituted carbon at the 2-position.

The Niementowski quinazoline (B50416) synthesis, a classic method involving the reaction of anthranilic acids with amides, is known to be enhanced by microwave irradiation, significantly reducing the lengthy reaction times and high temperatures typically required. nih.gov Microwave energy can also facilitate catalyst-free reactions or be combined with catalysts like antimony(III) trichloride (B1173362) under solvent-free conditions to produce quinazolin-4(3H)-ones efficiently. researchgate.net Iron-catalyzed cyclization in aqueous media under microwave irradiation represents a green and rapid method for constructing the quinazolinone ring from substituted 2-halobenzoic acids and amidines. sci-hub.cat

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave Irradiation
Reaction Time Hours to days beilstein-journals.org Minutes beilstein-journals.orgresearchgate.net
Energy Efficiency Lower Higher
Yields Often moderate Generally good to excellent beilstein-journals.orgresearchgate.net

| Conditions | Often requires high temperatures and organic solvents nih.gov | Can be performed under milder, solvent-free conditions researchgate.net |

Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Cyclization)

Transition metal-catalyzed reactions are fundamental to modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While often used to functionalize a pre-existing halogenated quinazolinone, palladium-catalyzed reactions can also be integral to the cyclization step that forms the heterocyclic core. nih.govmdpi.com

For instance, a synthetic strategy could involve an intramolecular palladium-catalyzed cyclization of a suitably functionalized precursor, such as a 2-haloanilide derivative. The high reactivity and versatility of palladium catalysts enable such transformations under relatively mild conditions. Various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Sonogashira, are extensively used to build substituted quinazoline and quinazolinone frameworks, highlighting the importance of this methodology in accessing diverse derivatives. nih.govmdpi.comresearchgate.net The reactivity of chloro-substituents on the quinazoline ring in these reactions is well-established, with the C-4 position being particularly reactive due to the α-nitrogen effect, followed by the C-2 position. researchgate.netnih.gov

One-Pot Synthetic Routes

One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation by combining multiple reaction steps into a single procedure without isolating intermediates. organic-chemistry.org The synthesis of quinazolinone derivatives can be effectively achieved through such streamlined processes. nih.govaurigeneservices.com

A potential one-pot synthesis of this compound could begin with 2-amino-4-methoxy-3-methylbenzoic acid or its corresponding amide. This starting material could undergo a sequence of reactions, such as condensation with a cyanating agent, followed by cyclization and chlorination, all within a single reaction vessel. aurigeneservices.com For example, multi-component reactions involving an isatoic anhydride, an amine, and an electrophilic cyanating agent have been developed to produce 2-amino 3-substituted quinazolinones in good yields. aurigeneservices.com Another approach involves the reaction of 2-nitrobenzamides with aldehydes, where sodium dithionite (B78146) acts as both a reducing agent for the nitro group and, upon decomposition, an oxidant for the final cyclization step. organic-chemistry.org

Oxidative Cyclization Methodologies

Oxidative cyclization provides a direct route to heterocyclic systems by forming one or more bonds in conjunction with an oxidation step. nih.govnih.gov This approach can be applied to the synthesis of the quinazolinone skeleton from acyclic precursors. A common strategy involves the cyclization of 2-aminobenzamides with aldehydes, followed by an oxidative dehydrogenation step to yield the aromatic quinazolinone ring. mdpi.comresearchgate.net

Reagents such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) have been used to initiate oxidative cyclization of functionalized quinazolinones, demonstrating the utility of hypervalent iodine compounds in synthesizing complex nitrogen heterocycles. nih.govnih.govresearchgate.net While many examples focus on functionalizing the C-2 position with alkyl or aryl groups, the core strategy of forming the ring via oxidation is broadly applicable. mdpi.com A metal-free oxidative procedure using readily available o-aminobenzamides and styrenes has also been developed, highlighting a sustainable approach to quinazolinone synthesis. mdpi.comresearchgate.net

Ultrasound-Promoted Reactions

Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. nih.gov The phenomenon responsible for this enhancement is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high temperatures and pressures. nih.gov This method has been successfully applied to the synthesis of various nitrogen-containing heterocycles. nih.gov

An ultrasound-promoted synthesis of this compound would likely involve the condensation of 2-amino-4-methoxy-3-methylbenzamide with a suitable reagent. The ultrasonic irradiation would accelerate the reaction, potentially allowing it to proceed under milder conditions and in shorter timeframes compared to conventional heating. nih.govresearchgate.net This green chemistry approach is noted for being energy-efficient and can often lead to purer products with easier work-up procedures. nih.gov

Chemical Reactivity and Transformations of this compound

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom at the C-2 position, making the chloro group a good leaving group for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions at the 2-Chloro Position

The chlorine atom at the C-2 position of the quinazolinone ring is susceptible to displacement by a wide range of nucleophiles. mdpi.com This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of diverse functional groups to build libraries of potential biologically active compounds. nih.gov This transformation typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. nih.govresearchgate.net

The reaction involves the attack of a nucleophile on the electron-deficient C-2 carbon, followed by the departure of the chloride ion. A variety of nucleophiles, including primary and secondary amines, alkoxides, and thiols, can be employed to generate a wide array of 2-substituted quinazolinone derivatives. nih.gov This versatility allows for systematic structural modifications to explore structure-activity relationships in drug discovery programs.

Table 2: Examples of Nucleophilic Substitution Products

Nucleophile Reagent Example Product Class
Amine Aniline, Morpholine 2-Amino-7-methoxy-8-methylquinazolin-4(3H)-ones
Alkoxide Sodium Methoxide 2,7-Dimethoxy-8-methylquinazolin-4(3H)-one
Thiolate Sodium Thiophenoxide 7-Methoxy-8-methyl-2-(phenylthio)quinazolin-4(3H)-one
Hydrazine Hydrazine Hydrate 2-Hydrazinyl-7-methoxy-8-methylquinazolin-4(3H)-one

| Azide | Sodium Azide | 2-Azido-7-methoxy-8-methylquinazolin-4(3H)-one |

This facile substitution reaction underscores the compound's role as a versatile building block in medicinal and materials chemistry.

Transformations Involving the Quinazolinone Ring System

The chemical reactivity of the this compound ring system is largely dictated by the electrophilic nature of the carbon atom at position 2, due to the presence of the electron-withdrawing chloro group and the adjacent nitrogen atoms. This facilitates a variety of transformations, primarily through nucleophilic substitution and, to a lesser extent, electrophilic substitution on the benzene ring.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position:

The chlorine atom at the C2 position is a good leaving group and is highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction pathway is a cornerstone for the functionalization of the quinazolinone core, allowing for the introduction of diverse substituents. The reaction proceeds by the attack of a nucleophile at the C2 carbon, forming a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity. This transformation is versatile, accommodating a wide range of nitrogen, oxygen, and sulfur-based nucleophiles. stackexchange.commdpi.comnih.gov

Key reactions include:

Amination: Reaction with primary or secondary amines yields 2-amino-quinazolinone derivatives. These reactions can be performed under various conditions, often involving heating in a suitable solvent like ethanol, isopropanol, or DMF. nih.gov

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides results in the formation of 2-alkoxy or 2-aryloxy ethers.

Thiolation: Reaction with thiols or thiophenols in the presence of a base affords 2-thioether derivatives.

The table below summarizes representative nucleophilic substitution reactions at the C2 position.

NucleophileReagent ExampleProduct ClassConditions (Illustrative)
Primary AmineAniline2-Anilino-7-methoxy-8-methylquinazolin-4(3H)-oneReflux in Isopropanol
Secondary AminePiperidine2-(Piperidin-1-yl)-7-methoxy-8-methylquinazolin-4(3H)-oneHeat in DMF
HydrazineHydrazine Hydrate2-Hydrazinyl-7-methoxy-8-methylquinazolin-4(3H)-oneReflux in Ethanol stackexchange.com
AlkoxideSodium Methoxide2,7-Dimethoxy-8-methylquinazolin-4(3H)-oneReflux in Methanol
ThiolThiophenol7-Methoxy-8-methyl-2-(phenylthio)quinazolin-4(3H)-oneBase (e.g., K₂CO₃), DMF, Heat

Electrophilic Aromatic Substitution:

The benzene portion of the quinazolinone ring can undergo electrophilic aromatic substitution, although the pyrimidinone ring is generally deactivating. The outcome of such reactions is directed by the existing substituents. The 7-methoxy group is a strong activating, ortho-para directing group, while the 8-methyl group is a weaker activating, ortho-para director. libretexts.orgmasterorganicchemistry.com The combined effect of these groups would strongly direct incoming electrophiles to the C5 and C6 positions. The C5 position is sterically less hindered. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

ReactionReagent ExampleExpected Major Product(s)
NitrationHNO₃ / H₂SO₄2-Chloro-7-methoxy-8-methyl-6-nitroquinazolin-4(3H)-one
BrominationBr₂ / FeBr₃6-Bromo-2-chloro-7-methoxy-8-methylquinazolin-4(3H)-one

Ring Annulation Reactions:

The quinazolinone core can serve as a template for the construction of more complex, fused polycyclic systems. mdpi.comresearchgate.net This is typically achieved by first introducing a bifunctional handle via nucleophilic substitution at the C2 position. For instance, reacting this compound with a nucleophile containing a second reactive site can be followed by an intramolecular cyclization to form an additional ring. An example would be the reaction with 2-aminoethanol, where the initial substitution product could potentially undergo dehydration and cyclization to form an imidazo[2,1-b]quinazolinone system.

Side-Chain Modifications and Functional Group Interconversions

Modifications of the methoxy and methyl groups on the benzene ring provide another avenue for structural diversification of the this compound molecule. These transformations can alter the compound's electronic and steric properties.

O-Demethylation of the Methoxy Group:

The 7-methoxy group can be cleaved to unveil a 7-hydroxy functionality. This transformation is significant as the resulting phenol (B47542) can serve as a handle for further reactions, such as etherification or esterification. The demethylation is typically achieved using strong Lewis acids or proton acids.

ReactionReagent ExampleProductConditions (Illustrative)
O-DemethylationBoron Tribromide (BBr₃)2-Chloro-7-hydroxy-8-methylquinazolin-4(3H)-oneDCM, low temperature
Hydrobromic Acid (HBr)2-Chloro-7-hydroxy-8-methylquinazolin-4(3H)-oneReflux in aqueous HBr

Oxidation and Halogenation of the Methyl Group:

The 8-methyl group is amenable to oxidation and halogenation reactions, providing access to derivatives with different functional groups at this position.

Oxidation: Strong oxidizing agents can convert the methyl group into a carboxylic acid. This introduces a key functional group that can be used for amide bond formation or other derivatizations.

Halogenation: Free-radical halogenation can introduce a halogen atom onto the methyl group, converting it into a reactive halomethyl group, which is a versatile precursor for further nucleophilic substitutions.

ReactionReagent ExampleProductConditions (Illustrative)
OxidationPotassium Permanganate (KMnO₄)2-Chloro-7-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylic acidBasic aqueous solution, Heat
Radical BrominationN-Bromosuccinimide (NBS), Benzoyl Peroxide8-(Bromomethyl)-2-chloro-7-methoxyquinazolin-4(3H)-oneCCl₄, Reflux, Light initiation

Computational and in Silico Investigations of 2 Chloro 7 Methoxy 8 Methylquinazolin 4 3h One

Theoretical Structure-Activity Relationship (SAR) Studies

Theoretical SAR studies are pivotal in rational drug design, enabling the prediction of a compound's biological activity based on its molecular structure. These methods help in identifying key structural motifs and physicochemical properties that are critical for desired biological effects, thereby guiding the synthesis of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For quinazolinone derivatives, numerous 2D and 3D-QSAR models have been developed to predict their activity against various biological targets, including receptors and enzymes. igi-global.comnih.gov

These models are built using a dataset of quinazolinone analogues with known biological activities and a set of calculated molecular descriptors. igi-global.com Descriptors can encode electronic, steric, hydrophobic, and topological properties of the molecules. For instance, studies on quinazolinone derivatives as Angiotensin II type 1a (AT-1a) receptor blockers and Matrix Metalloproteinase-13 (MMP-13) inhibitors have successfully identified key structural attributes correlated with their biological function. igi-global.comnih.gov Robust QSAR models, validated through internal and external statistical methods, demonstrate high predictive power and are crucial for the virtual screening and design of new, more potent compounds. researchgate.netunar.ac.id The goal is to establish statistically significant models that can accurately forecast the activity of novel derivatives, thereby streamlining the lead optimization process. nih.govresearchgate.net

Table 1: Examples of QSAR Models for Quinazolinone Derivatives
TargetQSAR Model TypeKey Statistical ParametersSignificant Descriptors/FieldsReference
Angiotensin II Type 1a (AT-1a) Receptor2D-QSARR²tr = 0.8055 – 0.8625, CCCex = 0.7528-0.8450Surface area of negatively charged carbon, presence of tetrazole substituents, sp3 N atoms igi-global.com
MMP-13 Inhibitors3D-QSAR (CoMFA/CoMSIA)CoMFA (q² = 0.646, r² = 0.992), CoMSIA (q² = 0.704, r² = 0.992)Electrostatic, hydrophobic, and H-bond acceptor fields nih.gov
EGFR Inhibitors3D-QSAR (CoMSIA)-Steric, Hydrophobic, and Electrostatic (SHE) descriptors unar.ac.id
Breast Cancer Inhibitors (EGFR Target)QSARR² = 0.919, Q²cv = 0.819, R²pred = 0.7907Not specified researchgate.net

The specific substituents on the quinazolinone scaffold profoundly influence its molecular interactions and, consequently, its biological activity. rsc.orgnih.gov For 2-chloro-7-methoxy-8-methylquinazolin-4(3H)-one, the chloro, methoxy (B1213986), and methyl groups each contribute uniquely to its interaction profile.

Chloro Group (Position 2): Halogen atoms, such as chlorine, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms. The presence of a chlorine atom can also enhance hydrophobic interactions and modulate the electronic properties of the scaffold. Studies on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives have shown that halogen substituents can increase binding affinity with proteins like human serum albumin, with the effect potentially increasing with the atomic number of the halogen. researchgate.net This is attributed to the steric and hydrophobic effects of the halogen atoms. researchgate.net

Methyl Group (Position 8): The methyl group is a small, hydrophobic substituent that can engage in van der Waals interactions and contribute to binding within hydrophobic pockets of a target protein. Structure-activity relationship studies have indicated that substitutions at various positions, including position 8, with groups like halogens can enhance the antimicrobial activities of quinazolinones. nih.gov

The combined electronic and steric effects of these substituents dictate the molecule's ability to fit into a specific binding site and form favorable interactions. rsc.org For example, amino substituents have been shown to be crucial for forming hydrogen bonds and electrostatic interactions with the phosphate (B84403) backbone of G-quadruplex DNA. rsc.org

Table 2: Influence of Substituents on Quinazolinone Derivative Interactions
Substituent TypePosition on ScaffoldPredicted Influence on Molecular InteractionsReference
Halogens (e.g., Chloro, Bromo)General, Positions 6 & 8Enhances hydrophobic and steric interactions; potential for halogen bonding. Can significantly improve antibacterial activity. nih.govresearchgate.net
MethoxyGeneralActs as a hydrogen bond acceptor; electron-donating properties influence electronic distribution. Associated with higher antibacterial activity. nih.gov
MethylPosition 2Contributes to hydrophobic interactions. Considered essential for certain antimicrobial activities. nih.gov
AminoGeneralCrucial role in hydrogen bond formation and electrostatic interactions. rsc.org

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand ligand-protein interactions at a molecular level and to screen for potential drug candidates.

Molecular docking simulations of quinazolinone derivatives with various proteins have revealed common binding modes and key interactions. These studies often utilize model proteins that are well-characterized and relevant to specific diseases, such as kinases (e.g., EGFR), cyclooxygenases (COX), and DNA-related proteins. nih.govnih.govresearchgate.net

The quinazolinone core itself is capable of forming multiple hydrogen bonds. The carbonyl oxygen at position 4 and the nitrogen atom at position 3 are common hydrogen bond acceptors and donors, respectively. Docking studies have shown that quinazolinone derivatives interact with key amino acid residues in the active sites of proteins primarily through hydrogen bonding and hydrophobic interactions. nih.gov For example, in studies with NF-κB, the carbonyl group of the quinazoline (B50416) ring formed hydrogen bonds with Lys241 and Asn247 residues. nih.gov Similarly, docking of quinazoline derivatives into the EGFR active site showed hydrogen bonds and other important interactions with key residues. nih.gov

For this compound, the following interactions would be predicted:

The carbonyl oxygen at C4 would act as a hydrogen bond acceptor.

The nitrogen at N3 would act as a hydrogen bond donor.

The aromatic rings would participate in π-π or π-cation stacking with aromatic residues like tyrosine, phenylalanine, or histidine. nih.gov

The 2-chloro substituent could form halogen bonds or participate in hydrophobic interactions.

The 7-methoxy group's oxygen could act as an additional hydrogen bond acceptor.

The 8-methyl group would contribute to hydrophobic interactions.

Table 3: Predicted Binding Interactions for Quinazolinone Derivatives with Model Proteins
Protein TargetKey Interacting ResiduesTypes of InteractionsReference
NF-κBSer240, Lys241, Asn247, Asp271, Arg305Hydrogen bonding, π-cation interactions nih.gov
EGFRD800 (in solvent-exposed region)Hydrogen bonding frontiersin.org
ThrombinSer195, Gly216, Gly219, Glu192, Asp189Hydrogen bonding, ionic interactions nih.gov
DNMT1 and DNMT3ANot specifiedGeneral binding to epigenetic writer enzymes researchgate.net

In silico screening and molecular docking are powerful tools for predicting the potential molecular targets for a given compound or a library of its analogues. nih.govasianpubs.org By docking quinazolinone analogues against a panel of known protein structures, researchers can generate hypotheses about their mechanism of action and potential therapeutic applications.

This approach has been used to identify quinazolinone derivatives as potential inhibitors of various targets, including:

Dihydrofolate Reductase (DHFR): An important target for anticancer therapy. asianpubs.org

Matrix Metalloproteinase-13 (MMP-13): A target for the treatment of osteoarthritis. nih.gov

Epidermal Growth Factor Receptor (EGFR): A well-known target in cancer therapy. nih.gov

Poly(ADP-ribose) Polymerase (PARP): An enzyme involved in DNA repair and a target for cancer drugs. researchgate.net

SARS-CoV-2 Main Protease (Mpro): A key enzyme for viral replication and a target for anti-COVID-19 drugs. nih.gov

These predictions guide experimental validation and can accelerate the discovery of new therapeutic agents by identifying the most promising compound-target pairs for further investigation. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. jcchems.comtandfonline.com These methods are used to calculate various molecular properties that are crucial for understanding chemical reactivity and intermolecular interactions.

For quinazolinone derivatives, DFT calculations have been used to determine:

Optimized Molecular Geometry: Predicting the most stable 3D conformation of the molecule. tandfonline.com

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions are key indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is related to the molecule's chemical reactivity and stability. acs.orgnih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other molecules, particularly biological targets. tandfonline.com

Reactivity Indices: Parameters such as chemical potential and hardness are calculated to provide a quantitative measure of the molecule's reactivity. jcchems.comsdiarticle3.com

In the case of this compound, the electron-withdrawing nature of the chlorine atom and the carbonyl group, combined with the electron-donating effects of the methoxy and methyl groups, would create a specific electronic distribution across the molecule. Quantum chemical calculations can precisely map these electronic features, providing a fundamental basis for understanding its interaction patterns observed in molecular docking and its structure-activity relationships derived from QSAR models. jcchems.comtandfonline.com

Table 4: Key Parameters from Quantum Chemical Calculations of Quinazoline Derivatives
Calculated PropertySignificanceMethodologyReference
HOMO/LUMO EnergiesIndicates electron-donating/accepting ability and chemical reactivity. The energy gap relates to molecular stability.DFT (B3LYP) acs.orgnih.govsdiarticle3.com
Molecular Electrostatic Potential (MEP)Maps electron density to identify sites for electrophilic and nucleophilic attack, predicting intermolecular interactions.DFT tandfonline.com
Local Reactivity IndicesProvides quantitative measures of reactivity at specific atomic sites within the molecule.Hartree-Fock, DFT jcchems.com
Natural Bond Orbital (NBO) AnalysisInvestigates charge transfer and intramolecular interactions, contributing to molecular stability.DFT (B3LYP) tandfonline.com

Density Functional Theory (DFT) Studies of Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can elucidate a variety of molecular properties. sapub.orgmdpi.com

The ground-state geometry of the molecule can be optimized to predict bond lengths, bond angles, and dihedral angles with high accuracy. semanticscholar.org A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. sapub.orgnih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. sapub.org

Further quantum chemical parameters derived from HOMO and LUMO energies, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, provide a deeper understanding of the molecule's electronic characteristics and reactivity. sapub.orgsemanticscholar.org

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. semanticscholar.org The MEP surface illustrates the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. semanticscholar.orgresearchgate.net For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the quinazolinone ring, indicating sites susceptible to electrophilic attack. In contrast, the hydrogen atoms would exhibit positive potential. researchgate.net

Table 1: Representative DFT-Calculated Molecular Properties for a Substituted Quinazolinone Scaffold

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -5.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.8 to -1.5
Energy Gap (Egap)Difference between ELUMO and EHOMO; indicates reactivity4.0 to 4.7
Ionization Potential (IP)Energy required to remove an electron5.5 to 6.0
Electron Affinity (EA)Energy released when an electron is added1.5 to 1.8
Chemical Hardness (η)Resistance to change in electron distribution2.0 to 2.35

Note: The values in this table are representative examples based on DFT studies of similar quinazolinone derivatives and are intended for illustrative purposes. Actual values for this compound would require specific calculation. sapub.orgsemanticscholar.org

Conformation Analysis and Energy Landscapes

Conformation analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key rotational points would include the bonds connecting the methoxy and methyl groups to the quinazolinone core.

Computational methods can be used to calculate the energy associated with these rotations, generating a potential energy landscape. This landscape maps the molecule's energy as a function of one or more torsional angles. The low-energy regions on this map correspond to stable conformations (conformers), while the high-energy points represent transition states between these conformers. The energy difference between a stable conformer and a transition state is the rotational barrier. elsevierpure.com

Studies on related aryl-substituted heterocyclic compounds have shown that rotational barriers around N-aryl bonds can be significant. elsevierpure.com The magnitude of these barriers is influenced by factors such as steric repulsion between adjacent substituents and electronic effects. elsevierpure.comdocumentsdelivered.com In the case of this compound, the steric hindrance caused by the 8-methyl group adjacent to the 7-methoxy group would be a primary determinant of the preferred orientation of the methoxy group. DFT calculations can precisely quantify these rotational barriers, providing insight into the molecule's flexibility and its predominant shapes in different environments. elsevierpure.com

Pharmacophore Modeling and Virtual Screening Strategies

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.govresearchgate.net This versatility makes it an excellent candidate for computational drug design strategies like pharmacophore modeling and virtual screening.

Development of Pharmacophoric Hypotheses for Quinazolinone Scaffolds

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Developing a pharmacophoric hypothesis for the quinazolinone scaffold involves identifying a common set of chemical features shared by active molecules.

These features typically include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen at position 4 is a strong hydrogen bond acceptor.

Hydrogen Bond Donors (HBD): The nitrogen atom at position 3 (in the 3H-tautomer) can act as a hydrogen bond donor.

Aromatic Rings (RA): The fused benzene (B151609) ring provides a hydrophobic and aromatic feature, often involved in π-π stacking interactions.

For this compound, the specific substituents would modulate this basic pharmacophore. The methoxy group could act as an additional hydrogen bond acceptor, while the chloro and methyl groups would primarily influence the molecule's size, shape, and hydrophobic profile. By analyzing a set of active quinazolinone derivatives, computational models can generate hypotheses that define the ideal spatial arrangement of these features for binding to a particular receptor. nih.gov

Table 2: Key Pharmacophoric Features of the Quinazolinone Scaffold

Feature TypeStructural Origin in Quinazolinone CorePotential Interaction
Hydrogen Bond Acceptor (HBA)C4=O (Carbonyl Oxygen)Interaction with donor groups (e.g., -NH, -OH) in a receptor active site
Hydrogen Bond Donor (HBD)N3-H (Amide Nitrogen)Interaction with acceptor groups (e.g., C=O, N) in a receptor active site
Aromatic Ring (RA)Fused Benzene Ringπ-π stacking, hydrophobic interactions
Hydrophobic (HYP)Overall Ring System, Alkyl/Halo SubstituentsBinding to non-polar pockets in a receptor

Mechanistic Investigations of 2 Chloro 7 Methoxy 8 Methylquinazolin 4 3h One at the Molecular and Cellular Level

Exploration of Molecular Target Interactions and Binding Mechanisms

The biological activity of quinazolin-4(3H)-one derivatives is largely attributed to their ability to interact with various molecular targets, leading to the modulation of critical cellular processes.

The quinazolin-4(3H)-one nucleus is a well-established pharmacophore for kinase inhibition. Studies on various derivatives have demonstrated potent inhibitory activity against several protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

Research has shown that certain quinazolin-4(3H)-one derivatives are effective inhibitors of multiple tyrosine kinases, including Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR). nih.gov The mechanism of inhibition can vary, with some compounds acting as ATP-competitive type-I inhibitors, while others function as ATP non-competitive type-II inhibitors. nih.gov For instance, molecular docking analyses of some derivatives revealed that they can interact with key residues in the ATP-binding site of EGFR kinase, such as Asp855, effectively blocking its activity. nih.gov Other related compounds have been developed as inhibitors of Aurora Kinase A, another family of enzymes critical for cell division. mdpi.com

The inhibitory potential of several quinazolin-4(3H)-one derivatives against a panel of tyrosine kinases is summarized below.

Compound DerivativeTarget KinaseIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Derivative 3gHER20.112 ± 0.016Lapatinib0.078 ± 0.015
Derivative 3iHER20.079 ± 0.015Lapatinib0.078 ± 0.015
Derivative 2hHER20.138 ± 0.012Lapatinib0.078 ± 0.015
Derivative 2iHER20.128 ± 0.024Lapatinib0.078 ± 0.015
Derivative 3iCDK20.081 ± 0.011Roscovitine0.085 ± 0.012
Derivative 2iEGFR0.098 ± 0.012Erlotinib0.095 ± 0.014

Beyond enzyme inhibition, certain quinazoline (B50416) derivatives have been found to interfere with the dynamics of cellular structural components. A notable example is the inhibition of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, these compounds can disrupt mitosis and lead to cell cycle arrest and apoptosis. nih.gov A study on 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, a structurally related compound, identified its ability to inhibit tubulin polymerization as a key mechanism of its potent anti-proliferative activity. nih.gov

The quinazoline scaffold is famously associated with the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govnih.gov These compounds typically bind to the ATP-binding site within the kinase domain of EGFR, preventing its activation and downstream signaling. nih.govnih.gov Activation of EGFR normally triggers multiple pathways, including the PI3K-Akt-mTOR and Ras-Raf-MEK-MAPK pathways, which promote cell growth and survival. nih.gov By blocking EGFR, quinazoline derivatives can effectively inhibit these pro-survival signals. Some quinazolinones have also been investigated as allosteric inhibitors, which bind to a site adjacent to the ATP pocket, offering a different mechanism to overcome resistance mutations. nih.gov

In addition to cancer-related targets, the 4(3H)-quinazolinone scaffold has been explored for its potential as an antibacterial agent. nih.gov Specifically, these compounds have been investigated as inhibitors of Penicillin-Binding Protein 2a (PBP2a). nih.gov PBP2a is an enzyme that confers resistance to β-lactam antibiotics in bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov It functions as a transpeptidase, crucial for the synthesis of the bacterial cell wall. nih.gov The active site of PBP2a is often closed to conventional antibiotics, but allosteric sites located away from the active center can regulate its activity. nih.gov Non-β-lactam inhibitors, including scaffolds like quinazolinones, are being explored to target these allosteric sites or the closed active site to overcome resistance. nih.gov

Investigation of Cellular Pathway Modulation in Academic Models

The interaction of 2-chloro-7-methoxy-8-methylquinazolin-4(3H)-one and its analogues with molecular targets translates into significant effects on cellular pathways, particularly those governing cell proliferation and survival.

Disruption of the cell cycle is a key outcome of the activity of many quinazolinone derivatives. By inhibiting kinases like CDK1 or interfering with microtubule dynamics, these compounds can halt cell cycle progression at specific checkpoints. nih.govnih.gov For example, studies on related quinoline (B57606) and quinazoline compounds have demonstrated the ability to induce cell cycle arrest at the G2/M phase. nih.govmdpi.com This arrest prevents cells from entering mitosis, ultimately leading to a cessation of proliferation. A novel quinazolin-4-one derivative, DW-8, was shown to cause cell cycle arrest at the G2 phase in colon cancer cells. mdpi.com Similarly, another compound, CHM-1, promoted G2/M arrest by inhibiting CDK1 activity. nih.gov

A primary goal of many anticancer agents is the induction of apoptosis, or programmed cell death. Quinazolinone derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines. nih.govnih.gov The apoptotic process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Research has shown that these compounds can trigger the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria. nih.gov This event activates a cascade of enzymes called caspases, including initiator caspase-9 and executioner caspases-3 and -7, which carry out the systematic dismantling of the cell. mdpi.comnih.gov Studies on quinazolinone Schiff base derivatives demonstrated apoptosis induction in MCF-7 breast cancer cells through the activation of both caspase-9 and caspase-8 (an initiator of the extrinsic pathway), suggesting a dual mechanism of action. nih.gov A closely related anilinoquinazoline (B1252766) was identified as a highly active inducer of apoptosis, with an EC₅₀ for caspase activation of just 2 nM in T47D breast cancer cells. nih.gov This process often follows cell cycle arrest, providing a one-two punch against cancerous cells. mdpi.com

Suppression of Angiogenesis-Related Mechanisms in in vitro Models

Angiogenesis, the formation of new blood vessels, is a critical process in tumor development, providing essential nutrients and oxygen for cancer cell proliferation. bohrium.com The vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are key mediators of angiogenic signaling. bohrium.com Consequently, the inhibition of the VEGF/VEGFR-2 pathway is a well-established strategy in anti-angiogenic therapy for cancer treatment. tandfonline.com

While direct studies on this compound are not available, numerous quinazolinone derivatives have been identified as potent inhibitors of angiogenesis by targeting VEGFR-2. bohrium.commdpi.comnih.gov These compounds typically exert their effects by competing with ATP at the kinase domain of the VEGFR-2 receptor, thereby inhibiting its autophosphorylation and downstream signaling. mdpi.com The anti-proliferative activity of these derivatives has been demonstrated in various human cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and colorectal carcinoma (HCT-116). ekb.eg

The anti-angiogenic potential of several quinazolinone derivatives is highlighted in the table below, showcasing their inhibitory concentrations against VEGFR-2 and various cancer cell lines.

Compound IDTargetIC₅₀ (µM)Cell LineIC₅₀ (µM)
Derivative 123VEGFR-22.5HepG-23.97
HCT-1164.58
MCF-74.83
Derivative 5pVEGFR-20.117HCT-1168.32
HePG29.72
MCF-77.99
Sorafenib (Reference)VEGFR-20.069--
Vandetanib (Reference)VEGFR-2---

This table presents a selection of data for illustrative purposes and is based on findings for various quinazolinone derivatives.

Modulation of Key Signaling Cascades at the Molecular Level

The inhibition of VEGFR-2 by quinazolinone derivatives leads to the modulation of several downstream signaling cascades crucial for cell proliferation and survival. nih.gov One of the key pathways affected is the Akt/mTOR/p70s6k signaling pathway, which is downstream of VEGFR-2 activation. nih.gov By blocking VEGFR-2, these compounds can effectively downregulate the activity of this pathway, leading to decreased cell growth and proliferation. nih.gov

Molecular docking studies have provided insights into the binding modes of these compounds within the ATP-binding site of VEGFR-2. mdpi.comnih.gov These studies reveal that quinazolinone derivatives can form hydrogen bonds with key amino acid residues, such as Asp1044 and Glu883, within the receptor's active site, which is crucial for their inhibitory activity. nih.gov Furthermore, hydrophobic interactions with the surrounding pocket contribute to the stability of the compound-receptor complex. nih.gov The structural features of the quinazolinone scaffold, including substitutions on the quinazoline ring, play a significant role in determining the binding affinity and inhibitory potency. nih.gov

Mechanistic Studies of Antimicrobial Effects on Cellular Processes (for related derivatives)

Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.goveco-vector.com These properties are attributed to their ability to interfere with essential cellular processes in microorganisms. nih.gov

Targeting Bacterial Growth and Replication Pathways

A primary mechanism of antibacterial action for many quinazolinone derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. mdpi.comnih.govresearchgate.net These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antimicrobial agents. mdpi.comdiva-portal.org By inhibiting these enzymes, quinazolinone compounds disrupt the bacterial cell cycle, leading to cell death. mdpi.com

The binding interactions of these derivatives with the B subunit of DNA gyrase (GyrB) have been elucidated through molecular docking studies. mdpi.comnih.gov These studies show that the quinazolinone core can form arene-cation interactions and hydrogen bonds with key residues in the enzyme's active site, such as Ile78 and Gly77. mdpi.com

Another identified mechanism of antibacterial action for some quinazolinone derivatives is the inhibition of penicillin-binding proteins (PBPs). acs.org PBPs are crucial enzymes involved in the synthesis of the bacterial cell wall. acs.org By inhibiting PBPs, these compounds disrupt cell wall integrity, leading to bacterial lysis and death. acs.org

The following table summarizes the minimum inhibitory concentrations (MIC) of selected quinazolinone derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)
Derivative 4aE. coli1-16
Derivative 5aE. coli1-16
Derivative 5cE. coli-
Derivative 5dE. coli-

This table is a representation of data for various quinazolinone derivatives and is not specific to this compound.

Fungal Cellular Process Perturbation Studies

The antifungal activity of quinazolinone derivatives is often attributed to their ability to disrupt the fungal cell membrane and other vital cellular structures. acs.org Studies on certain derivatives have shown that they can cause changes in the permeability of the cell membrane, leading to the leakage of cellular contents and ultimately, cell death. acs.org This disruption can be observed through abnormal mycelial growth and damaged organelles within the fungal cells. acs.org

Some quinazolinone derivatives have also been investigated for their potential to inhibit key fungal enzymes. nih.gov For instance, cytochrome P450 14α-sterol demethylase (CYP51), an enzyme essential for ergosterol (B1671047) biosynthesis in fungi, has been identified as a potential target. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion compromises membrane integrity and function.

The table below shows the antifungal activity of representative quinazolinone derivatives against various fungal strains.

Compound IDFungal StrainIC₅₀ (µg/mL)
Compound 6cSclerotinia sclerotiorum2.46
Pellicularia sasakii2.94
Fusarium graminearum6.03
Fusarium oxysporum11.9
Compound 2cFusarium oxysporum f. sp. Niveum% Inhibition at 300 mg/L: 62.42%

This data is derived from studies on various quinazolinone derivatives and is intended for illustrative purposes.

Rational Design and Development of Analogues of 2 Chloro 7 Methoxy 8 Methylquinazolin 4 3h One

Design Principles for Structural Modification and Diversification

The structural modification of 2-chloro-7-methoxy-8-methylquinazolin-4(3H)-one is underpinned by several key design principles. The quinazolinone core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. nih.gov Modifications are typically aimed at exploring the chemical space around this core to enhance target-specific interactions.

One fundamental principle is the strategic placement of substituents to probe different regions of a target's binding site. For instance, the substituents at the C-7 and C-8 positions can occupy specific pockets within an enzyme's active site. biorxiv.org The methoxy (B1213986) group at C-7 and the methyl group at C-8 of the parent compound can be systematically varied to explore the impact of electronics and sterics on activity. The chloro group at the C-2 position is a key reactive handle, allowing for the introduction of a wide array of functionalities through nucleophilic substitution reactions. nih.govnih.gov This position is often targeted to introduce side chains that can form additional interactions, such as hydrogen bonds or hydrophobic contacts, with the target protein.

Synthesis and Evaluation of Positional Isomers and Isoelectronic Analogues

The synthesis and evaluation of positional isomers and isoelectronic analogues represent a systematic approach to understanding the structure-activity relationship (SAR) of this compound.

Positional Isomers: The arrangement of the methoxy and methyl groups on the quinazolinone ring can significantly influence biological activity. Synthesizing isomers where these groups are moved to other available positions on the benzene (B151609) ring (e.g., C-5, C-6) can reveal critical information about the spatial requirements of the target binding site. For example, moving the methoxy group from C-7 to C-6 might either enhance or diminish activity depending on the topology of the target. The synthesis of such isomers can be achieved by starting with appropriately substituted anthranilic acids. nih.gov

Isoelectronic Analogues: Isoelectronic analogues are compounds where an atom or group of atoms is replaced by another with the same number of valence electrons. This strategy can fine-tune the electronic and steric properties of the molecule. For the this compound scaffold, several isoelectronic replacements can be envisioned:

At the C-2 position: The chloro group could be replaced by other halogens (F, Br, I) or a trifluoromethyl group (CF3) to modulate the electronic nature and leaving group ability at this position.

At the C-7 position: The methoxy group (-OCH3) could be replaced by an amino group (-NH2), a hydroxyl group (-OH), or a thiol group (-SH) to alter hydrogen bonding capabilities. u-tokyo.ac.jp

At the C-8 position: The methyl group (-CH3) could be substituted with an amino group (-NH2) or a hydroxyl group (-OH), which are of similar size but have different electronic properties.

The synthesis of these analogues would involve utilizing appropriately functionalized starting materials and established synthetic methodologies for quinazolinone chemistry. nih.govnih.gov Subsequent biological evaluation of these analogues would provide valuable insights into the electronic and steric requirements for optimal target engagement.

Hybridization Strategies with Other Heterocyclic Systems

Hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for developing novel drug candidates with potentially improved or multi-target activity. The this compound scaffold can be hybridized with other heterocyclic systems known for their biological significance.

One common approach is to link another heterocyclic ring to the C-2 position of the quinazolinone core, often via a flexible linker. For instance, the chloro group at C-2 can be displaced by a nitrogen or sulfur atom of another heterocycle, such as a triazole, oxadiazole, or thiazole. nih.govnih.gov These heterocycles can introduce additional interaction points, such as hydrogen bond donors and acceptors, which can enhance binding affinity and selectivity.

Another strategy involves fusing another heterocyclic ring to the quinazolinone nucleus to create a more rigid and complex polycyclic system. For example, a triazine ring can be fused to the quinazoline (B50416) core to create novel condensed heterocyclic systems with distinct biological profiles. nih.govnih.gov The choice of the heterocyclic partner is often guided by the desired therapeutic target and the known pharmacological activities of different heterocyclic scaffolds.

The following table illustrates potential hybridization strategies:

Hybridization Partner Linkage Point Potential Therapeutic Area
TriazoleC-2Anticancer, Antimicrobial
OxadiazoleC-2Anti-inflammatory, Anticancer
ThiazoleC-2Anticancer, Antiviral
PyrazoleC-3Analgesic, Anti-inflammatory
Quinoline (B57606)C-3Anticancer, Antimalarial nih.gov

Exploration of Bioisosteric Replacements at Key Positions

Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of a functional group with another that retains similar physical and chemical properties, leading to comparable biological activity. u-tokyo.ac.jp This strategy is extensively used to optimize lead compounds by improving potency, selectivity, and pharmacokinetic properties. For this compound, bioisosteric replacements can be explored at several key positions.

At the C-2 Position: The chlorine atom is a versatile handle but can sometimes be associated with reactivity or toxicity concerns. Bioisosteric replacements for the chloro group could include:

Trifluoromethyl (CF3): This group is a common bioisostere for chlorine, being of similar size but electronically different.

Cyano (CN): This group can act as a hydrogen bond acceptor.

Small alkyl or alkoxy groups: These can modulate lipophilicity.

At the C-7 Position: The methoxy group is a hydrogen bond acceptor and influences the electronic properties of the ring. Potential bioisosteres include:

Ethyl group (-CH2CH3): Similar in size but lacks the hydrogen bonding capability.

Amino group (-NH2) or substituted amines: Can act as hydrogen bond donors and acceptors. u-tokyo.ac.jp

Hydroxyl group (-OH): Can act as both a hydrogen bond donor and acceptor.

At the C-8 Position: The methyl group is a small, lipophilic group. Bioisosteric replacements could include:

Halogens (F, Cl): To alter electronics and lipophilicity.

Amino (-NH2) or hydroxyl (-OH) groups: To introduce hydrogen bonding potential.

The following table summarizes potential bioisosteric replacements:

Position Original Group Potential Bioisosteres Rationale for Replacement
C-2-Cl-F, -Br, -CF3, -CNModulate electronics, reactivity, and lipophilicity
C-7-OCH3-NH2, -OH, -CH2CH3, -SCH3Alter hydrogen bonding and electronics u-tokyo.ac.jp
C-8-CH3-NH2, -OH, -F, -ClIntroduce hydrogen bonding, alter electronics

Impact of Substituent Variation on Molecular Recognition and Target Engagement

The nature and position of substituents on the quinazolinone ring have a profound impact on molecular recognition and target engagement. nih.govbiorxiv.org The substituents dictate the electronic distribution, steric profile, and hydrogen bonding capabilities of the molecule, all of which are critical for specific interactions with a biological target.

Steric Effects: The size and shape of the substituents are crucial for fitting into the binding pocket of the target. A bulky substituent at a particular position might lead to a steric clash, reducing binding affinity. Conversely, a substituent that perfectly fills a hydrophobic pocket can significantly enhance potency. The methyl group at C-8, for instance, provides a certain steric bulk that might be optimal for a specific target. biorxiv.orgnih.gov

Hydrogen Bonding: The ability to form hydrogen bonds is often a key determinant of binding affinity and selectivity. The methoxy group at C-7 can act as a hydrogen bond acceptor. Replacing it with a hydroxyl or amino group would introduce hydrogen bond donating capabilities, potentially leading to new and stronger interactions with the target. u-tokyo.ac.jp The carbonyl group at C-4 is a primary hydrogen bond acceptor, and its interaction with the target is often critical for the activity of quinazolinone-based inhibitors.

The following table outlines the potential impact of substituent variations on molecular interactions:

Position Substituent Variation Potential Impact on Molecular Recognition
C-2Introduction of various aminesFormation of new hydrogen bonds and salt bridges
C-7-OCH3 to -OH or -NH2Introduction of hydrogen bond donating capacity u-tokyo.ac.jp
C-8-CH3 to larger alkyl groupsProbing for additional hydrophobic pockets biorxiv.orgnih.gov
C-8-CH3 to polar groupsIntroduction of new hydrogen bonding interactions

Future Directions and Emerging Research Perspectives for 2 Chloro 7 Methoxy 8 Methylquinazolin 4 3h One Research

Novel Synthetic Methodologies and Sustainable Chemical Synthesis

The development of efficient and environmentally benign synthetic routes is paramount in modern drug discovery. For 2-chloro-7-methoxy-8-methylquinazolin-4(3H)-one, future research will likely focus on moving beyond traditional multi-step syntheses, which are often plagued by harsh reaction conditions and the use of hazardous reagents. semanticscholar.org Green chemistry approaches, such as the utilization of deep eutectic solvents and microwave-assisted synthesis, have already shown promise for other quinazolinone derivatives and could be adapted for the synthesis of the target compound. tandfonline.comresearchgate.net

Furthermore, multicomponent reactions (MCRs) offer an atom-economical and efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. frontiersin.orgopenmedicinalchemistryjournal.com The application of novel catalytic systems, particularly those involving magnetically recoverable palladium catalysts, could lead to highly efficient and sustainable synthetic protocols. frontiersin.org Another promising avenue is the use of H2O2-mediated synthesis, which employs a green oxidant and avoids the need for metal catalysts. acs.org These advanced methodologies could significantly streamline the production of this compound and its analogs, facilitating broader biological evaluation.

Synthetic ApproachKey FeaturesPotential Advantages for this compound
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions. tandfonline.comReduced reaction times, increased yields, and enhanced purity.
Deep Eutectic Solvents (DES) Employs biodegradable and low-toxicity solvent systems. tandfonline.comEnvironmentally friendly, potential for improved solubility and reactivity.
Multicomponent Reactions (MCRs) Combines three or more reactants in a single pot. frontiersin.orgHigh atom economy, operational simplicity, and rapid access to diverse derivatives.
Magnetic Nanocatalysis Uses catalysts that can be easily recovered with a magnet. frontiersin.orgCatalyst recyclability, reduced metal contamination, and cost-effectiveness.
H2O2-Mediated Synthesis Employs hydrogen peroxide as a green oxidant. acs.orgAvoids toxic heavy metal catalysts, environmentally benign.

Advanced Computational Approaches for Predictive Modeling

In silico methods are indispensable tools in contemporary drug discovery, enabling the prediction of molecular properties and biological activities, thereby reducing the time and cost associated with experimental screening. For this compound, advanced computational approaches can provide profound insights into its structure-activity relationships (SAR).

Molecular docking studies can be employed to predict the binding affinity and orientation of the compound within the active sites of various biological targets. researchgate.netnih.govnih.govekb.eg This can help in identifying potential protein interactions and elucidating its mechanism of action. Furthermore, molecular dynamics (MD) simulations can offer a dynamic perspective on the ligand-receptor interactions, assessing the stability of the complex over time. The integration of these computational tools will be crucial in guiding the rational design of more potent and selective analogs of this compound.

Elucidation of Undiscovered Molecular Targets and Mechanistic Pathways

While quinazolinones are known to interact with a variety of biological targets, the specific molecular targets of this compound remain to be fully elucidated. nih.gov Future research should focus on comprehensive screening against a broad panel of kinases, receptors, and enzymes to identify novel biological targets. nih.govmedchemexpress.cn Techniques such as chemical proteomics and affinity-based protein profiling can be instrumental in this endeavor.

Once potential targets are identified, detailed mechanistic studies will be necessary to understand how this compound modulates their activity. This could involve a combination of biochemical assays, cell-based functional assays, and structural biology techniques to unravel the intricate molecular pathways through which the compound exerts its biological effects. researchgate.net A deeper understanding of its mechanism of action is a prerequisite for its potential clinical development.

Integration of Cheminformatics and Artificial Intelligence in Quinazolinone Research

Machine learning models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, thereby facilitating the early identification of candidates with favorable drug-like profiles. The application of these in silico tools can significantly accelerate the hit-to-lead and lead optimization stages of the drug discovery pipeline for this class of compounds.

Development of Complex Fused Systems and Macrocyclic Quinazolinone Derivatives

To expand the chemical space and explore novel biological activities, future synthetic efforts could be directed towards the development of more complex molecular architectures based on the this compound scaffold. This includes the synthesis of fused heterocyclic systems, where additional rings are annulated to the quinazolinone core. semanticscholar.orgnih.gov Such modifications can lead to compounds with unique three-dimensional shapes and improved target-binding properties.

Another intriguing area of exploration is the design and synthesis of macrocyclic quinazolinone derivatives. Macrocycles often exhibit enhanced binding affinity and selectivity for their biological targets due to their pre-organized conformations. The incorporation of the this compound motif into a macrocyclic framework could lead to the discovery of potent and highly specific therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-7-methoxy-8-methylquinazolin-4(3H)-one, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically begins with substituted anthranilic acid derivatives. For example:

  • Step 1 : Condensation of 3-methoxy-4-methylanthranilic acid with chloroacetic acid under acidic conditions to form the quinazolinone core.
  • Step 2 : Cyclization using polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃) to introduce the 2-chloro substituent .
  • Key Variables : Reaction temperature (120–140°C for cyclization), stoichiometry of chlorinating agents (e.g., POCl₃), and purification via recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Prioritize signals for the methoxy group (δ ~3.8–4.0 ppm in 1H NMR) and the chloro-substituted C2 (δ ~160–165 ppm in 13C NMR). The 8-methyl group appears as a singlet (~δ 2.5 ppm) .
  • IR Spectroscopy : Look for carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and C-Cl vibrations at ~750 cm⁻¹ .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 253.7) and fragmentation patterns .

Q. What in vitro assays are typically used to assess its biological activity, and how are IC50 values determined?

  • Methodological Answer :

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. IC50 is calculated via nonlinear regression of dose-response curves .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR-TK) with ATP competition monitored via fluorescence polarization .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity, considering conflicting reports in the literature?

  • Methodological Answer :

  • Reaction Optimization : Compare yields under microwave-assisted vs. conventional heating (e.g., 80% yield in 30 min at 100°C under microwaves vs. 60% in 6 hr reflux) .
  • Contradiction Resolution : Use HPLC (>95% purity) to identify byproducts (e.g., demethylation at C7 under prolonged POCl₃ exposure) .
  • Table :
MethodYield (%)Purity (%)Key Condition
Conventional Reflux6085POCl₃, 6 hr, 120°C
Microwave-Assisted8092POCl₃, 30 min, 100°C

Q. What strategies are effective in analyzing contradictory data regarding its biological activity across different studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate anticancer activity using both MTT and colony formation assays to rule out false positives from cytotoxicity .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities to EGFR vs. off-target kinases (e.g., VEGFR2) .
  • Meta-Analysis : Compare IC50 values across studies after normalizing for assay conditions (e.g., cell line passage number, serum concentration) .

Q. How do structural modifications at the 2-chloro and 7-methoxy positions affect its pharmacological activity, and what computational tools aid in SAR studies?

  • Methodological Answer :

  • SAR Insights :
  • 2-Chloro Substitution : Removal reduces kinase inhibition (e.g., ΔIC50 from 0.5 µM to >10 µM in EGFR) due to loss of halogen bonding .
  • 7-Methoxy Replacement : Fluorination (7-F) enhances metabolic stability but reduces solubility (logP increases by 0.8) .
  • Computational Tools :
  • Density Functional Theory (DFT) : Calculate electron distribution to predict nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulate binding pocket interactions over 100 ns trajectories (GROMACS) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-7-methoxy-8-methylquinazolin-4(3H)-one
Reactant of Route 2
2-chloro-7-methoxy-8-methylquinazolin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.